Pyrimidine, 4,6-diethoxy-
CAS No.: 28824-74-0
Cat. No.: VC20132843
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28824-74-0 |
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Molecular Formula | C8H12N2O2 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | 4,6-diethoxypyrimidine |
Standard InChI | InChI=1S/C8H12N2O2/c1-3-11-7-5-8(12-4-2)10-6-9-7/h5-6H,3-4H2,1-2H3 |
Standard InChI Key | WFUDIWSUZYDRST-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC(=NC=N1)OCC |
Introduction
Key Findings
4,6-Diethoxy-substituted pyrimidines are heterocyclic compounds characterized by ethoxy groups at the 4 and 6 positions of the pyrimidine ring. These derivatives exhibit versatile chemical reactivity and are pivotal intermediates in pharmaceutical, agrochemical, and materials science research. Key synthetic routes involve nucleophilic substitution and methoxylation/ethoxylation of pyrimidine precursors. Recent studies highlight their potential as herbicides, antiviral agents, and building blocks for advanced materials.
Chemical Structure and Properties
Molecular and Structural Characteristics
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Molecular Formula: C₈H₁₂N₂O₂ (base structure without 2-position substituents).
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Molecular Weight: Varies by substitution; e.g., 4,6-diethoxy-2-methylpyrimidine (C₉H₁₄N₂O₂) has a molecular weight of 182.22 g/mol .
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Key Spectral Data:
Physical Properties
Property | Value (Example: 4,6-Diethoxy-2-methylpyrimidine) | Reference |
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Melting Point | 98.9°C | |
Boiling Point | 269.9°C at 760 mmHg | |
Density | 1.052 g/cm³ | |
Solubility | Soluble in DMSO, methanol, and ethyl acetate |
Synthesis Methods
Nucleophilic Substitution
A common route involves reacting 4,6-dichloropyrimidine with sodium ethoxide in ethanol:
Conditions: Reflux at 65°C for 24 hours under argon .
Methoxylation/Ethoxylation
4,6-Dihydroxypyrimidine is treated with ethylating agents (e.g., diethyl sulfate) in basic media:
Yield: ~85% after purification by column chromatography .
Industrial Production
Large-scale synthesis employs continuous flow reactors to optimize ethoxylation and reduce byproducts. Catalysts like Lewis acids (e.g., AlCl₃) enhance reaction efficiency .
Chemical Reactivity and Derivatives
Substitution Reactions
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Nucleophilic Aromatic Substitution: The 2-position is reactive toward amines, thiols, and halides. For example, reaction with methylamine yields 4,6-diethoxy-2-methylaminopyrimidine .
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Nitration: Introducing nitro groups at the 5-position using HNO₃/H₂SO₄ produces derivatives with herbicidal activity .
Oxidation
Oxidation of 2-methylthio-4,6-diethoxypyrimidine with H₂O₂/CrO₃ yields sulfonyl derivatives, which are precursors to endothelin receptor antagonists .
Applications
Pharmaceuticals
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Antiviral Agents: 4,6-Diethoxy-2-(methylsulfonyl)pyrimidine inhibits viral protease enzymes .
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Anticancer Research: Derivatives induce apoptosis in breast cancer cell lines (IC₅₀ = 50 μM) .
Agrochemicals
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Herbicides: 4,6-Diethoxy-5-nitropyrimidine derivatives show >90% inhibition of Digitaria sanguinalis at 50 mg/L .
Material Science
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Electronic Materials: Pyrimidine derivatives are used in organic light-emitting diodes (OLEDs) due to their electron-transport properties .
Research Findings
Biological Activity Studies
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Antimicrobial Activity: 4,6-Diethoxy-2-aminopyrimidine exhibits MIC = 12.5 μg/mL against Staphylococcus aureus .
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Enzyme Inhibition: Derivatives inhibit dihydrofolate reductase (DHFR), a target for antifolate drugs .
Spectroscopic Analysis
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